molecular formula C13H19N3O3S2 B4553935 N-(4-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-(4-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No.: B4553935
M. Wt: 329.4 g/mol
InChI Key: TVNUKHNLLITWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O3S2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.08678382 g/mol and the complexity rating of the compound is 448. The solubility of this chemical has been described as >49.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Bioactivity in HIV-1 Inhibition

One significant application of related piperazine derivatives has been in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Studies have synthesized and evaluated various analogs for their inhibitory action against the HIV-1 reverse transcriptase enzyme. These efforts have led to the discovery of compounds significantly more potent than earlier molecules, showcasing the therapeutic potential of piperazine derivatives in antiviral research (Romero et al., 1994).

Serotonin Receptor Antagonism

Another area of research involves the synthesis of piperazine derivatives as antagonists for serotonin (5-HT) receptors, which play a crucial role in neurological and psychiatric disorders. For instance, specific compounds have been prepared and evaluated for their antagonist activity against the 5-HT7 receptor, showing promising IC50 values and selectivity profiles (Yoon et al., 2008).

Radioligand Development for PET

Piperazine derivatives have also been explored as radiolabeled antagonists for studying serotonin receptors using positron emission tomography (PET). Such studies contribute to our understanding of the serotonergic neurotransmission in various psychiatric and neurological conditions (Plenevaux et al., 2000).

Antimicrobial Activities

Research into piperazine derivatives extends into antimicrobial applications, where novel compounds have been synthesized and shown to possess significant antimicrobial activities against a range of pathogens. This demonstrates the potential of such compounds in addressing the challenge of antibiotic resistance (Bektaş et al., 2010).

Enzymatic Studies and Drug Metabolism

Further, studies have investigated the role of piperazine derivatives in the oxidative metabolism of novel antidepressants, detailing the involvement of cytochrome P450 and other enzymes. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents (Hvenegaard et al., 2012).

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-19-12-5-3-11(4-6-12)14-13(20)15-7-9-16(10-8-15)21(2,17)18/h3-6H,7-10H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNUKHNLLITWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.